molecular formula C12H18BrN B14115133 4-bromo-N,N-diisopropylaniline

4-bromo-N,N-diisopropylaniline

Cat. No.: B14115133
M. Wt: 256.18 g/mol
InChI Key: NPVLQEUYZUMESG-UHFFFAOYSA-N
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Description

Significance of N,N-Dialkylanilines in Modern Chemical Synthesis

N,N-dialkylanilines are a class of aromatic compounds that serve as fundamental building blocks in a wide array of chemical transformations. Their utility stems from the electron-donating nature of the dialkylamino group, which activates the aromatic ring towards electrophilic substitution and facilitates a variety of coupling reactions. nih.govgeeksforgeeks.org These compounds are precursors to a multitude of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and materials for organic electronics. nih.govgeeksforgeeks.org

Recent synthetic strategies have highlighted the versatility of N,N-dialkylanilines. For instance, they are key starting materials in the synthesis of N-alkylindoles, a privileged scaffold in medicinal chemistry, through innovative C-H functionalization and annulation reactions. nih.govacs.org The development of methods for the direct functionalization of N,N-dialkylanilines continues to be an active area of research, aiming to provide more efficient and atom-economical routes to valuable chemical entities. acs.org

Role of Halogenated Anilines as Building Blocks for Complex Molecular Architectures

The introduction of a halogen atom onto the aniline (B41778) scaffold dramatically expands its synthetic potential. Halogenated anilines are crucial intermediates in modern organic synthesis, primarily due to their ability to participate in a vast number of cross-coupling reactions. uschemfine.comacs.org The carbon-halogen bond serves as a synthetic handle for the formation of new carbon-carbon and carbon-heteroatom bonds, catalyzed by transition metals like palladium. thieme-connect.com

These reactions, including the Suzuki, Heck, and Buchwald-Hartwig amination, allow for the precise and controlled construction of complex molecular frameworks from relatively simple, halogenated precursors. uschemfine.com The presence of the halogen allows for late-stage functionalization, a strategy that is invaluable in the synthesis of pharmaceuticals and other biologically active compounds where structural diversity is key for optimizing activity. nih.gov While some halogenated anilines are known to be of synthetic origin, others have been identified as novel natural products. rsc.org

Specific Research Rationale for Investigating 4-Bromo-N,N-Diisopropylaniline

The specific structure of this compound, featuring a bromine atom at the para-position and two bulky isopropyl groups on the nitrogen atom, makes it a particularly interesting target for research. The bromine atom provides a reactive site for cross-coupling reactions, while the diisopropylamino group influences the electronic properties and steric environment of the molecule.

Research has demonstrated the synthesis of this compound as a key intermediate for creating more complex molecules. A common synthetic route involves the bromination of N,N-diisopropylaniline using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as anhydrous acetonitrile (B52724). monash.edursc.orgpolimi.it

This compound has been utilized as a precursor in the synthesis of n-type dopants for organic semiconductors. monash.edursc.orgpolimi.it In this context, the this compound is first lithiated and then reacted to form a substituted benzaldehyde, which is a crucial step in constructing the final dopant molecule. monash.edu It has also been employed in the synthesis of N-arylbenzo[b]phenothiazines, which act as reducing photoredox catalysts. thieme-connect.com In these syntheses, the this compound is coupled with other molecules via palladium-catalyzed reactions. thieme-connect.comresearchgate.netbeilstein-journals.org

Table 1: Synthesis of this compound

Starting Material Reagent Solvent Conditions Yield Reference
N,N-Diisopropylaniline N-Bromosuccinimide (NBS) Anhydrous Acetonitrile 0 °C to room temperature Not explicitly stated monash.edursc.orgpolimi.it

Overview of Current Research Trajectories and Gaps in the Literature

Current research involving this compound is primarily focused on its application as an intermediate in the synthesis of functional organic materials. The existing literature showcases its role as a building block for n-type dopants and photoredox catalysts. thieme-connect.commonash.edu These studies highlight the utility of the compound in creating tailored molecules with specific electronic and photophysical properties.

However, a significant gap in the literature is the limited exploration of the intrinsic properties and broader applications of this compound itself. While its role as a precursor is established, there is a lack of research into its own potential biological activity or its use as a final functional material. Furthermore, the scope of its reactivity in different types of chemical transformations beyond the reported examples remains largely unexplored. Future research could focus on expanding the synthetic utility of this compound, investigating its potential applications in other areas of materials science, or exploring its biological profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

4-bromo-N,N-di(propan-2-yl)aniline

InChI

InChI=1S/C12H18BrN/c1-9(2)14(10(3)4)12-7-5-11(13)6-8-12/h5-10H,1-4H3

InChI Key

NPVLQEUYZUMESG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)Br)C(C)C

Origin of Product

United States

Synthetic Methodologies for 4 Bromo N,n Diisopropylaniline

Established Synthetic Routes and Strategic Approaches

The synthesis of 4-bromo-N,N-diisopropylaniline is primarily achieved through the direct bromination of N,N-diisopropylaniline. This transformation leverages the activating and directing effects of the tertiary amine group. Alternative strategies involving the modification of functionalized precursors offer additional pathways to the target molecule.

Direct Bromination Protocols of N,N-Diisopropylaniline

Direct bromination is a common and straightforward method for introducing a bromine atom onto the aniline (B41778) ring. The powerful electron-donating nature of the N,N-diisopropylanilino group activates the aromatic ring towards electrophilic substitution, facilitating the reaction under relatively mild conditions. commonorganicchemistry.com The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity and maximizing the yield of the desired para-substituted product.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic systems. organic-chemistry.org It is considered a convenient and often milder alternative to elemental bromine. The synthesis of this compound can be effectively carried out by treating N,N-diisopropylaniline with one equivalent of NBS. polimi.it In a documented procedure, the reaction is performed in anhydrous acetonitrile (B52724), yielding the product as an orange oil. polimi.it While this method is effective, the yield can be moderate. polimi.it Variations in solvent, such as the use of dimethylformamide (DMF), have been employed in the bromination of similar N,N-dialkylanilines, sometimes resulting in higher yields. polimi.it

SubstrateReagentSolventYieldReference
N,N-DiisopropylanilineN-Bromosuccinimide (NBS)Acetonitrile48% polimi.it
N,N-DipropylanilineN-Bromosuccinimide (NBS)Dimethylformamide (DMF)83% polimi.it

Elemental bromine (Br₂) is a classic and potent electrophile for aromatic bromination. sci-hub.se While highly effective, its reactivity can sometimes lead to over-bromination or side reactions if not carefully controlled. A successful strategy to enhance regioselectivity and yield involves the bromination of the corresponding aniline hydrohalide salt instead of the free base. google.com This approach has been demonstrated with exceptional success in the synthesis of the closely related compound, 4-bromo-2,6-diisopropylaniline (B155183) hydrobromide. google.comgoogleapis.com By suspending the hydrochloride salt in an inert solvent like 1,2-dichloroethane (B1671644) or cyclohexane, the addition of elemental bromine leads to almost quantitative yields of the para-bromo product. google.com This high efficiency is attributed to the deactivating effect of the protonated ammonium (B1175870) salt, which tempers the reactivity of the ring while still allowing for selective para-substitution. google.com The resulting hydrobromide salt can be readily converted to the free aniline by treatment with an aqueous base. googleapis.com

SubstrateReagentSolventTemperatureYieldReference
2,6-Diisopropylaniline hydrochlorideBromine (Br₂)1,2-Dichloroethane0°C97% google.com
2,6-Diisopropylaniline hydrochlorideBromine (Br₂)Cyclohexane70°C99.9% google.comprepchem.com

Synthesis via Functional Group Interconversion and Precursor Modification

Functional group interconversion (FGI) provides alternative synthetic routes that avoid the direct bromination of N,N-diisopropylaniline. ub.edu One such strategy involves forming the C-N bond as a key step. For instance, the parent compound, N,N-diisopropylaniline, can be synthesized by reacting bromobenzene (B47551) with diisopropylamine (B44863), often through a palladium-catalyzed Buchwald-Hartwig amination or a similar cross-coupling reaction. chemicalbook.com Applying this logic in reverse, 1,4-dibromobenzene (B42075) could serve as a precursor, where one bromine atom is selectively substituted with diisopropylamine.

Another FGI approach starts with a pre-existing brominated aniline. For example, 4-bromoaniline (B143363) could be N-alkylated with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base to install the two isopropyl groups. This method relies on the nucleophilic substitution at the nitrogen atom. ub.edu Furthermore, more complex FGI strategies like the Sandmeyer reaction have been used to produce related isomers, such as the synthesis of 2-bromo-1,3-diisopropylbenzene (B1280823) from 2,6-diisopropylaniline, highlighting the versatility of FGI in accessing specific substitution patterns. skemman.is

Regioselective Synthesis Considerations in Bromination Reactions

The high regioselectivity observed in the bromination of N,N-diisopropylaniline is a direct consequence of electronic and steric effects. The N,N-diisopropylamino group is a strong activating, ortho, para-directing group. This is due to the ability of the nitrogen lone pair to donate electron density into the benzene (B151609) ring through resonance, stabilizing the arenium ion intermediates at the ortho and para positions.

However, the two bulky isopropyl groups attached to the nitrogen atom create significant steric hindrance around the ortho positions. This steric shield makes it difficult for the electrophile (e.g., Br⁺ or a Br-NBS complex) to approach and attack the ortho carbons. Consequently, electrophilic attack occurs almost exclusively at the less sterically encumbered para position. This directing effect is so pronounced that methods using either NBS or elemental bromine on the corresponding hydrochloride salt achieve high to excellent yields of the 4-bromo isomer. polimi.itgoogle.comnih.gov The use of NBS, in particular, is often cited for providing better control over regioselectivity compared to elemental bromine in some systems.

Advanced and Sustainable Synthetic Protocols

While established methods are effective, they often rely on hazardous reagents like elemental bromine and chlorinated solvents such as 1,2-dichloroethane, which pose environmental and safety concerns. google.comwku.edu Modern organic synthesis emphasizes the development of "green" and more sustainable protocols. colab.ws

For the synthesis of this compound, advanced methodologies would focus on several key areas. One area is the replacement of hazardous solvents with more benign alternatives. Acetonitrile, as used in one NBS protocol, is preferable to chlorinated solvents, but greener options like aqueous reaction media are increasingly explored for NBS brominations of other aromatic compounds. polimi.itwku.edu

Another avenue involves the use of catalysis to improve efficiency and reduce waste. While the high reactivity of the N,N-diisopropylaniline substrate often negates the need for a catalyst, highly selective catalytic systems could minimize side products and allow for lower reagent loadings. For example, iridium-catalyzed C-H functionalization and halogenation have been developed for other aromatic systems and represent a frontier in selective synthesis. The development of solid, recyclable brominating agents or catalyst systems, such as polymer-supported reagents, could also contribute to a more sustainable process by simplifying purification and minimizing waste streams. datapdf.com

Catalyst-Assisted Halogenation Methods (e.g., Transition Metal Catalysis)

Catalyst-assisted halogenation provides an effective pathway for the regioselective synthesis of bromoanilines. The use of transition metals and other catalysts can facilitate the reaction under milder conditions and improve control over the formation of the desired para-isomer.

One specific method involves visible-light photoredox catalysis. rsc.org In this approach, N,N-diisopropylaniline can be brominated to yield this compound with good efficiency. The reaction employs a ruthenium complex as the photocatalyst, which, upon activation by light, initiates the bromination process using a suitable bromine source like bromotrichloromethane. rsc.org

Table 1: Photocatalytic Bromination of N,N-diisopropylaniline rsc.org
CatalystBromine SourceSolventConditionsYield
Ru(bpy)3Cl2·6H2OBrCCl3DMFRoom Temperature, 12h, Photoreactor75%

Other catalytic systems have been developed for the bromination of aromatic amines and show potential for this specific synthesis. For instance, copper(II) acetate (B1210297) has been used to catalyze the oxybromination of primary aromatic amines, demonstrating high regioselectivity for the para position. researchgate.net This method utilizes bromide ions as the halogenating agent and molecular oxygen as the final oxidant under mild conditions. researchgate.net Another approach employs Lanthanum(III) nitrate (B79036) hexahydrate as an efficient and economic catalyst for the regioselective mono-bromination of various aromatic amines at room temperature, consistently yielding the 4-bromo product in high yields for substrates like N,N-dimethylaniline. researchgate.net While not specifically documented for N,N-diisopropylaniline, the high efficiency of these systems on similar substrates suggests their applicability. researchgate.netresearchgate.net

Table 2: Catalyst Systems for Bromination of Aromatic Amines
CatalystSubstrate ExampleBromine SourceKey FeaturesReference
Copper(II) acetateAnilineLiBr / O2High para-selectivity, mild conditions. researchgate.net
La(NO3)3·6H2ON,N-DimethylanilineBromineHigh yield (83%), room temperature, economic. researchgate.net
Sodium TungstateAcetanilideKBr / Sodium PerborateOxidative bromination, avoids liquid Br2. scispace.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this involves using less hazardous reagents, adopting safer solvents, and improving atom economy.

A prominent green strategy is oxidative bromination, which generates the electrophilic bromine species in situ from a stable bromide salt, thereby avoiding the use of hazardous molecular bromine. researchgate.net One such method employs ammonium bromide (NH₄Br) as the bromine source and hydrogen peroxide (H₂O₂) as a clean oxidant in acetic acid. This system is noted for being simple, efficient, and environmentally safe, showing high para-selectivity for substituted anilines like N,N-dimethylaniline. Similarly, the H₂O₂-HBr system in an aqueous medium has been presented as a 'green' approach to electrophilic bromination at ambient temperature without requiring a metal catalyst. researchgate.net

Ionic liquids have also been utilized as catalysts in transition-metal-free aerobic bromination. acs.org This method can use either aqueous hydrobromic acid or a combination of sodium bromide and acetic acid as the bromine source, with oxygen from the air serving as the ultimate oxidant. acs.org The process is notable for its controllable chemoselectivity and adherence to green principles. acs.org Furthermore, layered double hydroxides (LDHs) have been used as a reagent for selective oxidative bromination. ccspublishing.org.cn The use of ZnAl-BrO₃⁻-LDHs with potassium bromide in an acidic aqueous solution provides an operationally simple and environmentally benign process that proceeds smoothly at ambient temperature. ccspublishing.org.cn

Table 3: Green Chemistry Methods for Aniline Bromination
Reagent SystemSolventKey Green AdvantageReference
NH4Br / H2O2Acetic AcidAvoids molecular bromine; H2O is the byproduct.
H2O2-HBr or NBSWaterUses water as a benign solvent. researchgate.net
NaBr/AcOH or HBr(aq) with Ionic Liquid CatalystAcetic Acid / WaterTransition-metal-free, aerobic oxidation. acs.org
ZnAl-BrO3--LDHs / KBrAcetic Acid / WaterOperationally simple, avoids hazardous reagents. ccspublishing.org.cn

Continuous Flow and Microreactor Technologies for Scalable Production

For the scalable and safe production of this compound, continuous flow and microreactor technologies offer significant advantages over traditional batch processing. These systems provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction efficiency, higher yields, and enhanced safety, particularly for highly exothermic reactions like halogenation.

While specific literature on the continuous flow synthesis of this compound is not prevalent, the application of this technology to similar chemical transformations is well-documented. For instance, microreactor systems have been effectively used for the N-alkylation of anilines, where precise control over temperature and residence time prevents byproduct formation. mdpi.com The rapid heat and mass transfer in microreactors is key to controlling reaction selectivity. mdpi.com

The development of 3D-printed fluidic devices further expands the potential for creating custom, low-cost reactors for specific organic syntheses. tdx.cat A hypothetical continuous flow process for the synthesis of this compound could involve pumping streams of N,N-diisopropylaniline and a green brominating agent (such as an H₂O₂/HBr solution) into a micromixer. The combined stream would then pass through a temperature-controlled reactor coil. The short diffusion distances and high surface-area-to-volume ratio would ensure rapid mixing and precise temperature control, minimizing the formation of di-brominated and other impurities. This approach would allow for safe, automated, and scalable production with potentially higher purity and yield compared to batch methods.

Reactivity Profiles and Mechanistic Investigations of 4 Bromo N,n Diisopropylaniline

Pathways of Electrophilic and Nucleophilic Aromatic Substitution

The reactivity of the benzene (B151609) ring in 4-bromo-N,N-diisopropylaniline is heavily influenced by the strong electron-donating nature of the tertiary amino group. This group increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack, while simultaneously deactivating it towards nucleophilic substitution.

Electrophilic Aromatic Substitution

The N,N-diisopropylamino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the bromine atom, electrophilic substitution is expected to occur at the ortho positions (C2 and C6). The synthesis of this compound itself is an example of an electrophilic aromatic substitution reaction. The bromination of N,N-diisopropylaniline with a suitable brominating agent, such as N-bromosuccinimide (NBS), proceeds selectively at the para position due to the large steric hindrance posed by the diisopropylamino group, which disfavors ortho substitution. rsc.orgpolimi.it A typical procedure involves reacting N,N-diisopropylaniline with NBS in an anhydrous solvent like acetonitrile (B52724) at 0 °C. rsc.org

Nucleophilic Aromatic Substitution (NAS)

Conversely, the compound is highly unreactive towards nucleophilic aromatic substitution at the bromo position under standard conditions. libretexts.orglibretexts.org NAS reactions require the aromatic ring to be electron-poor, a condition typically achieved by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) at positions ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org In this compound, the potent electron-donating N,N-diisopropylamino group enriches the aromatic ring with electron density, thus destabilizing the anionic intermediate required for NAS and rendering the reaction energetically unfavorable.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromo Position

The carbon-bromine bond in this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. The bromo substituent is an effective leaving group in the oxidative addition step that initiates these catalytic cycles.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. nih.gov While specific studies focusing exclusively on this compound are not prevalent, the reactivity of bromoanilines in Suzuki couplings is well-documented, allowing for the reliable prediction of its behavior. nih.gov The reaction is tolerant of the free amino group and proceeds in good to excellent yields. nih.gov A variety of aryl, heteroaryl, alkyl, and alkenyl boronic esters can be coupled at the bromo position under standard conditions. nih.gov

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)
Arylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O60-100
Alkenylboronic esterCataCXium A palladacycleCs₂CO₃2-MeTHF80
Heteroarylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100

This table presents representative conditions for Suzuki-Miyaura coupling reactions based on established protocols for similar aryl bromides and bromoanilines. nih.govnih.gov

The bromo-substituent of this compound also enables its participation in Heck and Sonogashira coupling reactions, further expanding its synthetic utility.

The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes. ua.eduresearchgate.net This reaction typically employs a palladium catalyst, a base, and is often performed in polar aprotic solvents. The reaction of this compound with various alkenes would provide access to a range of 4-alkenyl-N,N-diisopropylaniline derivatives, which are valuable intermediates in materials science and medicinal chemistry.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. organic-chemistry.orgnih.gov The reaction is generally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reactivity of the closely related 4-bromo-2,6-diisopropylaniline (B155183) in Sonogashira reactions confirms the suitability of the bromoaniline scaffold for this transformation. uni-mainz.de This allows for the synthesis of arylalkynes, which are important structural motifs in many functional materials and natural products. walisongo.ac.id

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolvent
HeckStyrenePd(OAc)₂ / P(o-tolyl)₃K₂CO₃DMA
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene

This table shows typical conditions for Heck and Sonogashira reactions involving aryl bromides. researchgate.netresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. libretexts.orgrsc.org This reaction would allow this compound to couple with a variety of primary or secondary amines, amides, or other nitrogen nucleophiles. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand, typically a bulky, electron-rich phosphine (B1218219), is critical for the efficiency of the reaction. acs.org

Amine PartnerCatalyst SystemBaseSolventTemperature
Primary AminePd₂(dba)₃ / DTBNpPNaOtBuTolueneRoom Temp.
Secondary Amine[(cinnamyl)PdCl]₂ / RuPhosK₃PO₄t-BuOH80-110 °C
Aniline (B41778)Pd(OAc)₂ / BINAPCs₂CO₃Toluene100 °C

This table provides representative conditions for Buchwald-Hartwig amination based on general protocols for aryl bromides. acs.orgresearchgate.net

Directed C-H Activation and Functionalization Strategies

The N,N-diisopropylamino group can act as a directing group in C-H activation reactions, guiding functionalization to the otherwise unreactive ortho C-H bonds of the aromatic ring. kyoto-u.ac.jprsc.org This strategy offers an alternative to classical electrophilic substitution and provides a pathway to novel substitution patterns.

In a notable example, dirhodium catalysts have been shown to effect the ortho-selective C(sp²)−H amidation of N,N-diisopropylaniline derivatives. kyoto-u.ac.jp The use of bulky diisopropyl groups on the nitrogen atom is crucial; it prevents competitive C(sp³)–H amidation on the N-alkyl groups, a side reaction that is observed with less hindered substrates like N,N-dimethylaniline. kyoto-u.ac.jp

While direct transition metal-catalyzed ortho-halogenation directed by the N,N-diisopropylamino group can be challenging, alternative strategies have been developed. One effective method involves the temporary oxidation of the aniline to an N,N-dialkylaniline N-oxide. nih.gov This intermediate exhibits altered reactivity, enabling regioselective halogenation. Treatment of N,N-dialkylaniline N-oxides with thionyl chloride at low temperatures leads to selective ortho-chlorination in good yields. nih.gov This two-step sequence—oxidation followed by reaction with thionyl chloride—provides a practical route for the ortho-halogenation of N,N-dialkylanilines, a transformation that is difficult to achieve using classical electrophilic substitution methods. nih.gov

Iridium-Catalyzed C-H Amidation and Related Transformations

Detailed research findings on the iridium-catalyzed C-H amidation specifically utilizing this compound as a substrate are not available in the provided search results. While the literature describes iridium-catalyzed C-H amination of benzamides with anilines and related transformations, specific examples, reaction conditions, or yields for this compound are not specified. nih.govrsc.org

Investigations into Radical Reaction Pathways and Their Control

Investigations into radical reaction pathways involving this compound, including SRN1-type mechanisms or controlled radical processes, are not detailed in the available literature. Studies on radical pathways tend to focus on other classes of compounds, and specific mechanistic elucidation for this compound is not provided. semanticscholar.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For 4-bromo-N,N-diisopropylaniline, a suite of NMR experiments is employed to assign its complex spectral features.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons typically appear as a set of doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The protons on the carbon atoms adjacent to the bromine atom are expected to be the most deshielded. The isopropyl groups give rise to a septet for the methine proton and a doublet for the methyl protons, with their characteristic coupling pattern providing clear evidence for this structural motif.

In the ¹³C NMR spectrum, the number of unique carbon signals confirms the molecular symmetry. The carbon atom bearing the bromine atom (C-Br) is significantly shifted downfield. The signals for the aromatic carbons are further differentiated based on their substitution and proximity to the electron-withdrawing bromine and electron-donating diisopropylamino group. The aliphatic region shows distinct signals for the methine and methyl carbons of the isopropyl groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Anilines

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
4-bromo-N-phenylanilineCDCl₃7.32 (d, J = 8.8 Hz, 2H), 7.25 (t, J = 8.3 Hz, 2H), 7.03 (d, J = 8.2 Hz, 2H), 6.95 (t, J = 5.6 Hz, 1H), 6.91 (d, J = 8.7 Hz, 2H)142.3, 132.0, 129.3, 121.5, 118.2, 112.5
4-Bromoaniline (B143363)CDCl₃7.23 (d, 2H, J = 8.7 Hz), 6.55 (d, 2H, J = 8.7 Hz), 3.65 (br s, 2H)Not explicitly provided
4-Bromo-N,N-dimethylanilineNot specifiedNot explicitly providedNot explicitly provided

Note: Data is compiled from various sources and represents typical spectral features. rsc.orgrsc.orgchemicalbook.com Specific values for this compound may vary based on experimental conditions.

Two-Dimensional (2D) NMR Spectroscopy for Connectivity and Dynamics

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable. mnstate.eduwikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show cross-peaks between the coupled aromatic protons and between the methine and methyl protons of the isopropyl groups. mnstate.eduwikipedia.orglibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the known proton assignments. For instance, the aromatic proton signals would show correlations to their corresponding aromatic carbon signals, and the aliphatic protons would correlate to the methine and methyl carbons. wikipedia.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

HRMS is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. researchgate.net

Fragmentation Pattern Analysis and Structural Deductions

In addition to providing the exact mass, the fragmentation pattern observed in the mass spectrum offers valuable structural information. For this compound, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its M+2 peak, with nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for N-alkylated anilines involve the loss of alkyl groups. For this compound, a significant fragment would likely correspond to the loss of an isopropyl group. Further fragmentation could involve the loss of the second isopropyl group or cleavage of the C-N bond. Analysis of these fragment ions helps to confirm the presence and connectivity of the diisopropylamino group. nist.govchegg.com

Table 2: Predicted m/z Values for Adducts of 4-bromo-N-isopropylaniline

Adductm/z
[M+H]⁺214.02258
[M+Na]⁺236.00452
[M-H]⁻212.00802
[M+NH₄]⁺231.04912
[M+K]⁺251.97846

Source: Predicted values from PubChemLite for a related compound, 4-bromo-N-isopropylaniline. uni.lu These values provide a reference for expected adducts in HRMS analysis.

X-ray Crystallographic Analysis for Solid-State Structure Determination

While NMR and MS provide information about connectivity and molecular formula, X-ray crystallography offers a definitive three-dimensional picture of the molecule in the solid state. mdpi.comresearchgate.net

Single-Crystal X-ray Diffraction Methodologies

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms.

The crystal structure would provide accurate bond lengths, bond angles, and torsion angles. This data would confirm the planar geometry of the benzene ring and the tetrahedral geometry around the nitrogen and isopropyl methine carbons. It would also reveal the orientation of the diisopropylamino group relative to the aromatic ring and any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the crystal lattice. mdpi.comresearchgate.net

Table 3: Crystallographic Data for a Representative Brominated Aniline (B41778) Derivative (p-Bromoaniline)

ParameterValue
Crystal systemOrthorhombic
Space groupPnma
a (Å)8.879(1)
b (Å)6.027(1)
c (Å)12.085(2)
V (ų)646.6(2)
Z4
Dcalc (g/cm³)1.765

Source: Data for p-bromoaniline, providing an example of crystallographic parameters for a related structure. researchgate.net The specific parameters for this compound would be determined from its own single-crystal X-ray diffraction experiment.

Analysis of Crystal Packing and Intermolecular Interactions

In analogous brominated aromatic compounds, non-covalent interactions such as halogen bonding (C-Br···X), hydrogen bonding (C-H···π), and π-π stacking are often observed to play a significant role in the crystal packing. For instance, a study on 4-bromo-N,N-dimethylanilinium bromide highlighted the presence of classical N-H···Br⁻ hydrogen bonds and weak C-H···Br⁻ interactions, which, along with Br···Br contacts, dictate the formation of layers within the crystal lattice. chemicalbook.com A similar investigation into a Schiff base derivative, (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline, revealed weak C-H···N and C-H···O interactions that form inversion-related dimers. researchgate.net For this compound, the bulky isopropyl groups on the nitrogen atom would likely impose significant steric hindrance, influencing the preferred crystal packing arrangement and the nature of the intermolecular contacts. A detailed crystallographic study would provide precise measurements of these interactions, which are crucial for crystal engineering and understanding the material's physical properties.

Vibrational Spectroscopy Techniques: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of this compound.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrational modes of its constituent bonds. Key expected absorptions would include the C-N stretching vibrations of the tertiary amine, the aromatic C-C stretching vibrations of the benzene ring, and the C-H stretching and bending modes of the aromatic ring and the isopropyl groups. The C-Br stretching vibration would likely appear in the lower frequency region of the spectrum. While a specific spectrum for this compound is not available, data for the related compound 4-bromo-2,6-diisopropylaniline (B155183) shows characteristic N-H stretching bands (in the case of the primary amine) and aromatic C-H bands. nih.gov

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would be especially useful for observing the symmetric vibrations of the benzene ring and the C-Br bond. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes, aided by computational methods such as Density Functional Theory (DFT) calculations.

A hypothetical table of expected vibrational frequencies for this compound is presented below, based on typical ranges for similar functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850
C=C (Aromatic)Stretching1600-1450
C-N (Tertiary Amine)Stretching1250-1020
C-BrStretching680-515

Electronic Absorption and Emission Spectroscopy Methodologies (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides insights into the electronic transitions within the molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum is expected to show absorptions characteristic of substituted benzene rings. The presence of the bromine atom and the diisopropylamino group, both of which are auxochromes, would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Specifically, the lone pair of electrons on the nitrogen atom can participate in n→π* transitions, and the conjugated system of the benzene ring will give rise to π→π* transitions. libretexts.org The exact position and intensity of these absorption bands are sensitive to the solvent polarity.

While a UV-Vis spectrum for this compound is not documented in the searched literature, studies on similar aromatic amines provide a reference. For example, the UV-Vis spectrum of an azo ligand derived from 4-bromoaniline showed distinct n→π* and π→π* transition bands. A detailed study of the UV-Vis spectrum of this compound would be valuable for understanding its photophysical properties and potential applications in areas such as dye chemistry or as a spectroscopic probe.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the behavior of 4-bromo-N,N-diisopropylaniline.

Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of molecules. For aniline (B41778) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(2d,2p)), are employed to obtain optimized geometrical structures, electronic properties, and molecular electrostatic potential surfaces. eurjchem.comresearchgate.net Studies on similar bromo-substituted aromatic compounds have utilized DFT to evaluate stability, chemical reactivity, and electronic characteristics. researchgate.net For instance, in related systems, DFT has been used to calculate parameters like the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provides insights into chemical reactivity. researchgate.netresearchgate.net

Table 1: Calculated Quantum Chemical Descriptors for Aniline Derivatives using DFT

Please note: The following table is a representative example based on typical DFT studies of similar molecules. Specific values for this compound would require dedicated calculations.

ParameterDescriptionTypical Calculated Value RangeReference
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.-5 to -7 eV researchgate.netresearchgate.net
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.-1 to 1 eV researchgate.netresearchgate.net
HOMO-LUMO Gap (ΔE)Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability.3 to 6 eV researchgate.netresearchgate.net
Dipole MomentMeasure of the overall polarity of the molecule.2 to 4 Debye researchgate.net
Ionization PotentialEnergy required to remove an electron.6 to 8 eV tci-thaijo.org
Electron AffinityEnergy released when an electron is added.0.5 to 2 eV tci-thaijo.org

Ab Initio Methods for Molecular Orbital Characterization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for characterizing molecular orbitals. acs.org These methods can be used to analyze the conformational preferences and the nature of bonding within this compound. acs.org For example, analysis of the molecular orbitals can reveal hyperconjugative interactions that contribute to the stability of certain conformations. acs.org

The characterization of HOMO and LUMO is a key aspect of these studies. For aniline derivatives, the HOMO is typically localized on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO, conversely, may have significant contributions from the aromatic ring, particularly influenced by the bromine substituent. The spatial distribution and energies of these frontier orbitals are critical for understanding the molecule's role in chemical reactions, including charge transfer processes. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Conformational analysis is particularly important for understanding how the steric bulk of the diisopropyl groups influences the molecule's interactions and reactivity. The orientation of these groups relative to the aniline ring can affect the accessibility of the nitrogen lone pair and the ortho positions of the ring.

Computational Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting the reactivity of this compound and for mapping out potential reaction pathways.

By calculating the energies of reactants, products, intermediates, and transition states, computational chemistry can construct a detailed energy profile for a given reaction. researchgate.net This mapping is crucial for determining the feasibility of a proposed reaction mechanism and for identifying the rate-determining step. For reactions involving this compound, such as electrophilic substitution or cross-coupling reactions, locating the transition state structures is a key objective.

Techniques like DFT can be used to optimize the geometries of transition states and calculate their energies. The activation energy barrier derived from these calculations provides a quantitative measure of the reaction rate. researchgate.net

Computational chemistry plays a significant role in understanding catalytic reactions involving substrates like this compound. ucl.ac.uk For instance, in palladium-catalyzed cross-coupling reactions, DFT can be used to model the entire catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination.

In a study on dirhodium-catalyzed C-H amidation of an N,N-diisopropylaniline derivative, computational analysis helped to elucidate the mechanism, suggesting that the reaction proceeds through a specific C-H insertion step, with the catalyst being regenerated at the end of the cycle. kyoto-u.ac.jp Similarly, for a visible light-induced oxidative N-dealkylation of N,N-diisopropylaniline by an osmium(VI) nitrido complex, DFT calculations were used to investigate the reaction mechanism, including the characterization of intermediates and transition states. rsc.org These computational studies provide a molecular-level understanding of how the catalyst and substrate interact, guiding the design of more efficient catalytic systems. ucl.ac.uk

Prediction and Validation of Spectroscopic Parameters

Theoretical and computational chemistry provides powerful tools for the prediction and validation of spectroscopic parameters of molecules like this compound. These methods are instrumental in interpreting experimental spectra, assigning vibrational modes, and understanding the electronic structure.

Vibrational Spectroscopy (Infrared and Raman): Density Functional Theory (DFT) is a widely used method for calculating the theoretical infrared (IR) and Raman spectra of aromatic amines. nih.govresearchgate.net For para-halogenated anilines, which are structurally related to this compound, calculations using the B3LYP method with the 6-311++G(df,pd) basis set have shown excellent agreement with experimental spectra. nih.gov Such calculations allow for a detailed vibrational assignment based on the potential energy distribution (PED), clarifying ambiguities in experimental data. nih.govresearchgate.net For this compound, this approach would predict the characteristic vibrational frequencies associated with the N,N-diisopropylamino group, the C-Br stretching mode, and the vibrations of the benzene (B151609) ring. The bulky diisopropyl groups are expected to influence the frequencies and intensities of the N-H wagging and C-N stretching modes compared to simpler anilines. Validation of these theoretical spectra is achieved by comparing the calculated frequencies and intensities with experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.netresearchgate.net Anharmonic theoretical simulations can further refine these predictions, providing even more accurate results that account for the real-world behavior of molecular vibrations. sissa.it

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is crucial for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often employed within a DFT framework, is a standard approach for calculating NMR chemical shifts of substituted anilines. researchgate.netresearchgate.net For instance, calculations for para-substituted N,N-dimethyl anilines have been performed to understand the effect of substituents on the ¹⁵N NMR chemical shift. researchgate.net In the case of this compound, the GIAO method would be used to predict the chemical shifts of the aromatic protons and carbons, as well as those of the isopropyl groups. The accuracy of these predictions depends on the chosen level of theory, basis set, and the inclusion of solvent effects, often modeled using approaches like the Polarizable Continuum Model (PCM). rsc.org Validation involves comparing the calculated chemical shifts with high-resolution experimental NMR data. rsc.org Discrepancies between predicted and experimental values can point to specific electronic or steric interactions not fully captured by the theoretical model. researchgate.net

Table 1: Computational Methods for Spectroscopic Parameter Prediction

Spectroscopic Technique Computational Method Typical Basis Set Key Information Obtained
Infrared (IR) & Raman Density Functional Theory (DFT), often with B3LYP functional 6-311++G(d,p) or similar Vibrational frequencies, intensities, and mode assignments (PED)

Theoretical Frameworks for Structure-Reactivity Relationships

Theoretical frameworks are essential for understanding and predicting how the chemical structure of this compound influences its reactivity and biological activity. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are prominent among these frameworks. nih.govnih.gov

QSAR/QSTR Models: QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For aniline derivatives, QSAR models have been developed to predict their toxicity to various organisms. nih.govnih.gov These models typically use molecular descriptors that quantify physicochemical properties. Key descriptors include:

Lipophilicity: Represented by the logarithm of the 1-octanol/water partition coefficient (log KOW), this descriptor is crucial for predicting the transport and accumulation of a chemical in biological systems. For polar narcotics like many anilines, log KOW is often a primary predictor of toxicity. nih.gov

Electronic Parameters: The Hammett sigma constant (σ) and other electronic descriptors quantify the electron-donating or electron-withdrawing nature of substituents. nih.gov The bromine atom and the N,N-diisopropylamino group in the target molecule have distinct electronic effects that modulate its reactivity and interactions with biological targets.

Steric Descriptors: Parameters such as molar refractivity or sterimol parameters quantify the size and shape of the molecule and its substituents. The bulky diisopropyl groups on the nitrogen atom of this compound introduce significant steric hindrance, which can affect its ability to bind to active sites or undergo certain reactions. wikipedia.org

The development of a robust QSAR model involves selecting relevant descriptors and using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build and validate the predictive model. nih.govresearchgate.net Such models can be used to estimate the potential toxicity of this compound based on its structural features.

Reactivity and Mechanistic Studies: DFT calculations are also employed to investigate the reactivity of substituted anilines at a more fundamental level. By mapping the electron density distribution, one can identify the sites most susceptible to electrophilic or nucleophilic attack. For N,N-dialkylanilines, the amino group is a strong electron-donating group, activating the ortho and para positions of the aromatic ring towards electrophilic substitution. However, the bulky diisopropyl groups can sterically hinder reactions at the ortho positions, potentially favoring para-substitution. nih.gov

Computational studies can also elucidate reaction mechanisms. For example, the reactivity of N,N-dialkylanilines in single-electron transfer (SET) reactions has been investigated using DFT, revealing the formation of electron donor-acceptor (EDA) complexes as key intermediates. rsc.org Such theoretical insights are invaluable for predicting the behavior of this compound in various chemical transformations and understanding its potential metabolic pathways, which is a critical aspect of its toxicological profile. researchgate.net

Table 2: Key Descriptors in QSAR Models for Aniline Derivatives

Descriptor Type Example Parameter Significance for this compound
Lipophilicity log KOW Influences absorption, distribution, and membrane transport
Electronic Hammett Constant (σ) Describes the electron-donating/withdrawing effects of the bromo and diisopropylamino groups on the aromatic ring's reactivity
Steric Molar Refractivity, Sterimol Quantifies the bulk of the diisopropylamino and bromo substituents, affecting binding and reaction rates

Applications in Organic Synthesis and Catalysis

Strategic Building Block for the Synthesis of Complex Organic Moleculescymitquimica.com

The molecular architecture of 4-bromo-N,N-diisopropylaniline, characterized by the presence of a reactive bromine atom and sterically hindering diisopropyl groups, makes it a valuable precursor in multi-step organic syntheses. cymitquimica.com The bromine atom offers a site for various coupling reactions, while the diisopropylamino group can direct the stereochemistry of reactions and influence the electronic properties of the molecule.

While direct applications in final drug structures are not extensively documented in publicly available research, the analogous compound 4-bromo-N,N-dimethylaniline is a known intermediate in the synthesis of Mifepristone, a medication used in reproductive health. nbinno.com This suggests the potential of this compound as a precursor for developing pharmaceutical intermediates. The bromo- and amino-functionalized aniline (B41778) core is a common motif in medicinal chemistry, and the diisopropyl groups can be strategically employed to enhance selectivity or solubility in drug candidates. The core structure of 4-bromoaniline (B143363) is a building block in the preparation of various pharmaceutical and organic compounds. chemicalbook.com

The bifunctional nature of this compound, with its polymerizable aniline moiety and the reactive bromo group, positions it as a candidate for the synthesis of specialized monomers. These monomers can be incorporated into polymers to introduce specific functionalities, such as flame retardancy, altered electronic properties, or sites for post-polymerization modification. While specific examples for this compound are not prevalent in the literature, related aniline derivatives are utilized in the creation of advanced materials.

Development of Ligands in Coordination Chemistryresearchgate.net

In the realm of coordination chemistry, the design of ligands is crucial for controlling the reactivity and properties of metal complexes. The N,N-diisopropylaniline framework provides a versatile scaffold for creating novel ligands.

The structure of this compound makes it a potential building block for the construction of Metal-Organic Frameworks (MOFs). The aniline nitrogen can coordinate to a metal center, and the bromo-functionalized phenyl ring can act as a linker to form extended porous structures. The diisopropyl groups would project into the pores of the MOF, influencing the size and shape of the channels and potentially leading to materials with selective absorption or catalytic properties. Although not explicitly detailed for this specific compound, the use of similar organic linkers is a cornerstone of MOF design. ambeed.com

Role in Homogeneous and Heterogeneous Catalysisresearchgate.net

The derivatives of this compound, particularly as ligands in metal complexes, have potential applications in both homogeneous and heterogeneous catalysis. researchgate.net In homogeneous catalysis, the solubility of the complex in the reaction medium is key, and the diisopropyl groups can enhance this solubility in organic solvents. In heterogeneous catalysis, the ligand can be anchored to a solid support, facilitating catalyst recovery and reuse. The electronic and steric properties of the ligand, derived from the this compound scaffold, can significantly impact the efficiency and selectivity of the catalytic process.

Organometallic Catalyst Precursors and Active Species

While direct use of this compound as an organometallic catalyst precursor is not widely reported, its structure suggests a significant potential for such applications. The bromo-substituent is a key functional group for engaging in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions. These reactions are powerful tools for the synthesis of more elaborate ligands, which can then be used to create bespoke organometallic catalysts.

For instance, the Suzuki coupling of a bromoaniline derivative with a boronic acid can lead to the formation of a biaryl structure, a common scaffold in privileged ligands for catalysis. A study on the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various arylboronic acids demonstrated the feasibility of such transformations on a related bromoaniline scaffold, achieving moderate to good yields. nih.gov The reaction of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde initially yielded the Schiff base (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with a 94% yield. nih.gov Subsequent Suzuki couplings of this product with different boronic acids in the presence of a palladium catalyst resulted in yields ranging from 31% to 46% for mono- and bis-substituted products. nih.gov

Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of complex amines that can serve as ligands for various metal catalysts. wikipedia.org The development of this reaction has significantly expanded the ability to synthesize aryl amines from aryl halides. wikipedia.org The choice of phosphine (B1218219) ligands is crucial in these reactions, with bidentate ligands like BINAP and DDPF showing high efficiency. wikipedia.org

The diisopropyl groups on the nitrogen atom of this compound would provide significant steric bulk. In a catalytic context, this steric hindrance can be exploited to control the selectivity of a reaction, for example, by creating a specific chiral pocket around a metal center in asymmetric catalysis.

Table 1: Illustrative Suzuki Coupling Reaction Yields with a Bromoaniline Derivative

Reactant 1Reactant 2Catalyst/BaseSolventYield (%)Reference
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline3-chloro-4-fluorophenylboronic acidPd(PPh₃)₄/K₃PO₄Dioxane33-40 nih.gov
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline4-chlorophenylboronic acidPd(PPh₃)₄/K₃PO₄Dioxane31-46 nih.gov

This table presents data for a related bromoaniline derivative to illustrate the potential of Suzuki coupling reactions.

Asymmetric Synthesis with Chiral Derivatives

The field of asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, could potentially benefit from chiral derivatives of this compound. While specific examples are not prevalent in the literature, the general principles of asymmetric catalysis suggest that a chiral version of this compound could be a valuable ligand or auxiliary.

Chirality could be introduced into the molecule in several ways, for instance, by using a chiral starting material for the synthesis of the diisopropylamine (B44863) moiety or by resolving a racemic mixture of a derivative. Once a chiral version of this compound is obtained, it could be employed in asymmetric transformations.

The bulky diisopropyl groups are particularly noteworthy in this context. In a chiral ligand, these groups can create a well-defined and sterically hindered chiral environment around a metal center. This can lead to high levels of enantioselectivity in catalytic reactions, as the chiral catalyst will preferentially catalyze the formation of one enantiomer over the other.

Electrochemical and Photochemical Applications

The electronic properties of this compound suggest its potential utility in electrochemical and photochemical applications. The electron-donating nature of the N,N-diisopropylanilino group, combined with the electron-withdrawing and heavy-atom effects of the bromine, could lead to interesting and potentially useful behaviors upon electrochemical stimulation or exposure to light.

The electrochemical oxidation of amines is a well-studied area, with the ease of oxidation being dependent on the structure of the amine. nih.gov Generally, tertiary amines are more easily oxidized than primary or secondary amines. nih.gov The oxidation process typically involves the removal of an electron from the nitrogen's lone pair, forming a radical cation. This intermediate can then undergo further reactions. The presence of the bromine atom could influence the oxidation potential and the subsequent reaction pathways of the radical cation.

Table 2: Photophysical Data for an Analogous N-Substituted Benzothiadiazole (BTD-NH₂)

SolventλAmax (nm)λEmax (nm)Stokes shift (cm⁻¹)Quantum Yield (φF)Reference
Hexane40050150400.37 nih.gov
Toluene41253657200.61 nih.gov
Dichloromethane42556962400.60 nih.gov
Acetonitrile (B52724)42258569400.35 nih.gov
Water (5% DMSO)4306387940<0.01 nih.gov

This table presents data for 4-amino-2,1,3-benzothiadiazole to illustrate the solvatochromic effects that could be expected for related aromatic amines.

The potential for this compound and its derivatives to act as fluorescent probes or as components in photosensitive materials warrants further investigation. The combination of the electron-rich aniline core and the heavy bromine atom could lead to interesting photophysical phenomena, such as phosphorescence or enhanced intersystem crossing rates.

Emerging Research Areas and Future Directions

Integration with Automated Synthesis and High-Throughput Experimentation

The chemical landscape is being reshaped by the integration of automated synthesis and high-throughput experimentation (HTE), a paradigm shift that accelerates the discovery and optimization of chemical reactions. beilstein-journals.orggoogle.com Reagents like 4-bromo-N,N-diisopropylaniline are ideal candidates for these platforms due to their role as versatile building blocks in a multitude of chemical transformations, particularly in cross-coupling reactions.

Automated systems, capable of performing numerous reactions in parallel, allow for the rapid screening of extensive libraries of substrates, reagents, and catalysts. google.com For a substrate such as this compound, HTE can be employed to swiftly identify optimal conditions for reactions like the Buchwald-Hartwig amination by systematically varying parameters such as catalyst type, ligand, base, and solvent. The analysis of these high-throughput experiments is often streamlined with advanced techniques like Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS). mit.edu This approach not only accelerates the pace of research but also generates vast datasets that are crucial for modern data-driven chemical research. beilstein-journals.org

Table 1: Parameters for High-Throughput Experimentation (HTE) in C-N Cross-Coupling

Parameter Variables Explored Purpose
Aryl Halide This compound Key building block
Coupling Partner Various primary/secondary amines, amides To assess reaction scope
Catalyst Precursor Pd₂(dba)₃, Pd(OAc)₂ Source of active palladium catalyst
Ligand Bulky phosphines (e.g., DTBNpP), NHCs To enhance catalyst activity and stability
Base NaOt-Bu, K₃PO₄, NaOTMS To facilitate the catalytic cycle

| Solvent | Toluene, Dioxane, THF, DMSO | To optimize solubility and reaction rates |

This table illustrates a typical experimental design for optimizing reactions involving this compound using HTE methodologies. DTBNpP: Di-tert-butylneopentylphosphine (B1584642), NHC: N-Heterocyclic Carbene, NaOTMS: Sodium trimethylsilanolate.

Application of Machine Learning and Artificial Intelligence in Reaction Design

The large datasets generated from HTE are fertile ground for the application of machine learning (ML) and artificial intelligence (AI). beilstein-journals.org These computational tools are increasingly used to predict the outcomes of chemical reactions, optimize conditions, and even suggest novel synthetic pathways. beilstein-journals.org

For reactions involving this compound, ML models can be trained on data from C-N cross-coupling experiments to predict reaction performance. acs.org By featurizing the components of a reaction—the aryl halide, amine, catalyst, and ligand—ML algorithms can identify complex patterns and relationships that are not immediately obvious to human chemists. beilstein-journals.org This predictive power allows researchers to bypass extensive experimental screening, saving time and resources. Global models can provide general guidance on suitable conditions for diverse reactions, while local models can fine-tune parameters for a specific transformation to maximize yield and selectivity. beilstein-journals.org The synergy between HTE and ML is creating a closed-loop system where automated experiments generate data to train better predictive models, which in turn guide the design of more effective experiments. beilstein-journals.org

Discovery of Novel Reactivity Modes and Catalytic Cycles

Research into the reactivity of this compound is expanding beyond conventional transformations. The unique steric and electronic properties of the molecule—the bulky diisopropylamino group and the reactive carbon-bromine bond—make it a compelling substrate for exploring novel reactivity and catalytic mechanisms. sci-hub.se

While traditionally used in Pd(0)/Pd(II) catalytic cycles for cross-coupling, there is growing interest in alternative mechanisms that could be more efficient for sterically demanding substrates. acs.org The development of highly active catalysts supported by bulky, electron-rich ligands like di-tert-butylneopentylphosphine (DTBNpP) or N-heterocyclic carbenes (NHCs) has enabled the coupling of challenging substrates at lower temperatures and catalyst loadings. ua.eduacs.orgualberta.ca These advanced catalytic systems may operate through different intermediates or pathways compared to traditional catalysts. Furthermore, the compound serves as a precursor in the synthesis of other functional molecules, such as azacycles, which are important structural motifs in pharmaceuticals and materials science. nih.gov

Table 2: Catalytic Systems for Transformations of Hindered Anilines

Catalyst System Key Feature Application Reference
Pd/DTBNpP Air-stable precatalyst, highly active for hindered substrates Buchwald-Hartwig amination of aryl bromides and chlorides acs.org
Pd/TNpP Couples substrates with 2,6-diisopropyl substituents Buchwald-Hartwig amination of sterically demanding partners ua.edu

This table highlights modern catalytic systems capable of promoting reactions with sterically hindered substrates related to this compound. TNpP: Trineopentylphosphine.

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is being achieved through advanced in-situ spectroscopic techniques. These methods allow chemists to observe a reaction as it happens, providing real-time data on the concentration of reactants, intermediates, and products.

For reactions involving this compound, techniques like in-situ Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable. By monitoring the reaction directly in the NMR tube, researchers can identify transient intermediates and gain insight into the catalytic cycle. For instance, studies on the closely related 4-bromo-N,N-diethylaniline have utilized in-situ ¹³C NMR to follow reaction progress. doi.org Similarly, in-situ multinuclear NMR has been used to monitor the formation of diazabutadiene-derived compounds, demonstrating that reactions can be complete within minutes. rsc.org Applying these techniques to the synthesis and transformations of this compound can help elucidate complex reaction networks, identify rate-limiting steps, and uncover catalyst deactivation pathways.

Potential in Supramolecular Chemistry and Advanced Material Design

The structural characteristics of this compound make it a promising candidate for applications in supramolecular chemistry and the design of advanced functional materials. The interplay of its bulky alkyl groups, the aromatic ring, and the potential for halogen and hydrogen bonding can be exploited to direct the assembly of complex, ordered structures.

A significant application has been demonstrated in the field of organic electronics. This compound serves as a key synthetic intermediate in the creation of N-alkyl substituted 1H-benzimidazoles, which function as highly effective n-type dopants for copolymers. rsc.orgpolimi.it Tailoring the dopant structure with bulky substituents enhances its miscibility with the host polymer, leading to a significant increase in electrical conductivity. rsc.orgpolimi.it This work highlights a direct pathway from a substituted aniline (B41778) to a critical component in advanced materials like field-effect transistors. ualberta.ca Furthermore, the substituents on the aniline ring play a crucial role in directing the solid-state packing of molecules through non-covalent interactions such as hydrogen bonds and π-π stacking, a fundamental concept in supramolecular chemistry.

Q & A

Q. Table 1: Key Crystallographic Data for this compound Derivatives

ParameterValue (This Compound)Dichloro Analog
Dihedral Angle (°)47.3256.5
Br···Br Distance (Å)3.568N/A
C–N–C Bond Angle (°)128.5133.8

Q. Table 2: Synthetic Optimization Parameters

ConditionOptimal RangeImpact on Yield
Temperature (°C)0–5Prevents side reactions
Bromine Equivalents1.05–1.10Minimizes over-bromination
SolventTHF/DCMEnhances solubility

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.